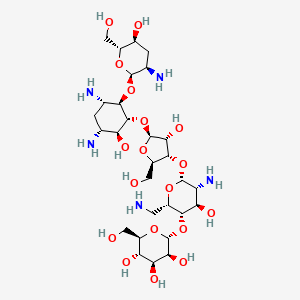

lividomycin A

Beschreibung

Eigenschaften

CAS-Nummer |

36441-41-5 |

|---|---|

Molekularformel |

C29H55N5O18 |

Molekulargewicht |

761.8 g/mol |

IUPAC-Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |

InChI-Schlüssel |

DBLVDAUGBTYDFR-SWMBIRFSSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |

Kanonische SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lividomycin; Antibiotic SF 767 A; SF 767 A; SF-767 A; SF767 A; Antibiotic 503-2; Lividomicina; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Lividomycin A from Streptomyces lividus

Abstract

This technical guide provides a comprehensive, in-depth overview of the discovery and laboratory-scale isolation of lividomycin A, a potent aminoglycoside antibiotic, from the fermentation broth of Streptomyces lividus. The narrative moves beyond a simple recitation of steps to elucidate the scientific rationale underpinning each phase of the workflow, from culture initiation to final purification. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development, offering field-proven insights into the methodologies that defined the isolation of this important molecule. We will explore the cultivation of the producing organism, a robust fermentation strategy, and a detailed, multi-stage purification protocol centered on the principles of ion-exchange chromatography.

Introduction: The Legacy of Streptomyces and the Emergence of Lividomycin

The genus Streptomyces stands as a cornerstone of antibiotic discovery, a prolific biofactory responsible for producing approximately two-thirds of all known microbial antibiotics.[1] These soil-dwelling, filamentous bacteria possess complex genomes rich with biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for an astounding diversity of secondary metabolites.[1] It was within this fertile landscape that researchers in the early 1970s identified a new antibiotic complex from a novel species, Streptomyces lividus.

In 1971, a team led by T. Oda and T. Mori reported the discovery of lividomycin.[2] This compound was identified as a member of the aminoglycoside family, a class of antibiotics characterized by their amino-sugar moieties and their potent activity against a broad spectrum of bacteria.[2] Lividomycin A, the primary component of the complex, is a pseudotetrasaccharide with a molecular formula of C₂₉H₅₅N₅O₁₈.[2] Its mechanism of action is consistent with other aminoglycosides: it binds to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit, inducing mistranslation and ultimately inhibiting protein synthesis.[2] The isolation of lividomycin A was a testament to classic natural product chemistry, relying on the physicochemical properties of the molecule—specifically, its polycationic nature—to separate it from a complex fermentation milieu. This guide reconstructs and elaborates upon the logical and technical steps of that foundational work.

Fermentation: Cultivating the Biofactory

The successful production of a secondary metabolite is critically dependent on providing the producing organism with an optimized environment. The goal is to first establish healthy biomass (trophophase) before shifting conditions to favor the production of the target antibiotic (idiophase). The following protocol is a representative, field-proven method for the shake-flask scale production of lividomycin A.

Causality of Media Component Selection

-

Carbon Sources (Glucose & Soluble Starch): A combination of a readily available sugar (glucose) and a more complex carbohydrate (starch) is employed. Glucose supports rapid initial growth, while starch provides a slower, more sustained carbon release, which is often beneficial for triggering and maintaining secondary metabolite production. High initial glucose concentrations can sometimes repress antibiotic synthesis, a phenomenon known as catabolite repression.

-

Nitrogen Source (Soybean Meal & Yeast Extract): Soybean meal is a complex, protein-rich source that provides a slow release of amino acids and peptides. Yeast extract complements this by supplying essential B-vitamins, amino acids, and other growth factors necessary for robust enzymatic activity.

-

Inorganic Salts (CaCO₃ & Trace Minerals): Calcium carbonate acts as a pH buffer, neutralizing acidic byproducts of metabolism that could otherwise inhibit growth and antibiotic production. The optimal pH for many Streptomyces fermentations is near neutral (6.5-7.5). Trace minerals are crucial cofactors for the metabolic enzymes involved in both primary growth and the lividomycin biosynthetic pathway.

Step-by-Step Fermentation Protocol

1. Inoculum Preparation (Seed Culture): a. Prepare the seed culture medium consisting of (per liter): 10 g Malt Extract, 4 g Yeast Extract, and 4 g Dextrose (ISP-2 Medium). b. Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes. c. Aseptically inoculate a flask with a spore suspension or a mycelial fragment of a pure culture of Streptomyces lividus. d. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm. A well-grown seed culture will appear dense and homogenous.

2. Production Culture: a. Prepare the production medium consisting of (per liter): 20 g Soluble Starch, 15 g Glucose, 15 g Soybean Meal, 5 g Yeast Extract, and 3 g CaCO₃. b. Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes. c. Inoculate the production flasks with the seed culture at a 5% (v/v) ratio (e.g., 5 mL of seed culture into 100 mL of production medium). d. Incubate the production flasks at 28-30°C for 7-10 days on a rotary shaker at 220 rpm.

Isolation and Purification: A Multi-Stage Strategy

The isolation of lividomycin A from the complex aqueous matrix of the fermentation broth hinges on its key chemical feature: the presence of multiple basic amino groups. These groups are protonated at neutral pH, conferring a strong positive charge to the molecule. This property is the cornerstone of the purification strategy, which employs cation-exchange chromatography as the primary capture step.

Step-by-Step Isolation Protocol

1. Broth Clarification: a. Harvest the entire fermentation broth (e.g., 10 L) after the incubation period. b. Separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes. c. Decant the supernatant and further clarify it by passing it through a 0.45 µm filter to remove any remaining cells and particulates. The resulting solution is the clarified broth containing lividomycin A.

2. Cation-Exchange Chromatography (Capture Step): a. Rationale: This is the most critical step. A weakly acidic cation exchange resin, such as Amberlite IRC-50, is used. At a neutral pH, the carboxylic acid functional groups on the resin are deprotonated (COO⁻), creating a negatively charged stationary phase. The positively charged lividomycin A (due to its protonated amino groups, NH₃⁺) binds strongly to the resin via ionic interactions, while neutral molecules and anions pass through. b. Procedure: i. Adjust the pH of the clarified broth to 7.0 using dilute H₂SO₄ or NaOH. ii. Prepare a column with Amberlite IRC-50 resin (H⁺ form) and equilibrate it with deionized water until the effluent pH is neutral. iii. Pass the pH-adjusted clarified broth through the column at a slow flow rate (e.g., 1-2 bed volumes per hour). iv. After loading, wash the column extensively with several bed volumes of deionized water to remove unbound impurities (salts, sugars, anionic metabolites). v. Elute the bound lividomycin A from the column using a dilute acid, such as 0.5 N sulfuric acid (H₂SO₄). The high concentration of H⁺ ions displaces the positively charged lividomycin A from the resin, releasing it into the eluate. Collect fractions and monitor for antibiotic activity using a bioassay (e.g., against Bacillus subtilis).

3. Desalting and Concentration: a. Pool the active fractions from the elution step. b. Neutralize the acidic eluate to approximately pH 7.0 with a suitable base, such as a basic ion-exchange resin or dilute NaOH. c. Concentrate the neutralized solution under reduced pressure using a rotary evaporator to a smaller volume.

4. Silica Gel Chromatography (Polishing Step): a. Rationale: This step separates lividomycin A from other closely related aminoglycosides (like lividomycin B) and remaining impurities based on differences in polarity. b. Procedure: i. Apply the concentrated, crude lividomycin solution to a silica gel column. ii. Elute the column with a solvent system of increasing polarity, for example, a gradient of chloroform-methanol-ammonia. iii. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing pure lividomycin A. iv. Pool the pure fractions, concentrate under vacuum, and lyophilize to obtain lividomycin A as a white, amorphous powder.

Quantitative Analysis and Yield

| Purification Stage | Total Volume (L) | Lividomycin A Conc. (mg/L) | Total Lividomycin A (g) | Purity (%) | Recovery (%) |

| Clarified Broth | 10 | 800 | 8.0 | ~5% | 100% |

| Cation Exchange Eluate | 1.5 | 4,800 | 7.2 | ~70% | 90% |

| Final Purified Product | N/A | N/A | 6.1 | >95% | ~76% |

Table 1: Representative quantitative data for a laboratory-scale isolation of Lividomycin A. Concentrations and yields are illustrative of a typical high-yield Streptomyces fermentation.

Conclusion

The discovery and isolation of lividomycin A from Streptomyces lividus serves as a classic paradigm in the field of natural product drug discovery. The entire process is a logical cascade, leveraging the fundamental biology of the producing organism and the distinct physicochemical properties of the target molecule. By understanding the rationale behind media design—balancing growth with secondary metabolite induction—and exploiting the polycationic nature of lividomycin A for a highly selective capture on a cation-exchange resin, researchers were able to successfully isolate this potent antibiotic. The principles and techniques detailed in this guide remain highly relevant and form the foundational knowledge for any scientist working to isolate and develop novel bioactive compounds from microbial sources.

References

-

Mori, T., Ichiyanagi, T., Kondo, H., Tokunaga, K., Oda, T., & Munakata, K. (1971). Studies on new antibiotic lividomycins. II. Isolation and characterization of lividomycins A, B and other aminoglycosidic antibiotics produced by Streptomyces lividus. The Journal of Antibiotics, 24(5), 339-346. [Link]

- Vertex AI Search. (2024).

-

Gao, C., et al. (2024). Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. BMC Microbiology. [Link]

-

Shirato, S., & Nagatsu, C. (1965). Fermentation Studies with Streptomyces griseus: II. Synthetic Media for the Production of Streptomycin. Applied Microbiology, 13(5), 669–672. [Link]

- Google Patents. (2007). Ion exchange purifying method of aminoglycoside antibiotics. CN101012246A.

-

PubChem. (n.d.). Lividomycin A. National Center for Biotechnology Information. [Link]

- Oda, T., Mori, T., Ito, H., & Kunieda, T. (1971). A new antibiotic, lividomycin. The Journal of Antibiotics, 24(5), 333-335.

- Yamaguchi, M., et al. (1973). Mode of action of lividomycin on protein synthesis in Escherichia coli. Antimicrobial Agents and Chemotherapy, 4(3), 380-382.

-

MIBiG. (n.d.). BGC0000708: lividomycin. Minimum Information about a Biosynthetic Gene cluster. [Link]

-

Das, S., et al. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Catalysis. [Link]

Sources

A Technical Guide to the Molecular Interaction of Lividomycin A with the Bacterial Ribosomal A-Site

Abstract: Lividomycin A, a member of the neomycin subclass of aminoglycoside antibiotics, exerts its bactericidal effects by targeting the bacterial ribosome. This guide provides an in-depth technical exploration of the binding mechanism of lividomycin A to its primary target: the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA) of the 30S subunit. We will dissect the structural basis of this interaction, detail robust experimental methodologies for its characterization, and discuss the implications for the development of novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and ribosome biology.

Introduction: The Strategic Targeting of the Ribosomal A-Site

The bacterial ribosome is a primary and highly conserved target for antibiotics.[1] Its fundamental role in protein synthesis makes it an Achilles' heel for bacterial viability. Lividomycin A, a pseudotetrasaccharide aminoglycoside, effectively hijacks this essential machinery.[2] Like other 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides, its mechanism of action involves high-affinity binding to the decoding A-site on the 16S rRNA of the 30S subunit.[2][3] This binding event is not a passive occupation; it actively induces conformational changes in the rRNA, leading to the misreading of the mRNA codon and ultimately, the inhibition of protein synthesis.[3][4] Understanding the precise molecular choreography of this interaction is paramount for overcoming resistance and designing next-generation antibiotics.

Lividomycin A's structure, featuring a central neamine core linked to ribose and other sugar moieties, is crucial for its function.[2] This guide will elucidate how this structure dictates its specific and high-affinity interaction with the ribosomal A-site.

The Molecular Basis of Lividomycin A-Ribosome Recognition

The binding pocket for lividomycin A is a highly conserved and structured region within helix 44 (h44) of the 16S rRNA.[5] This interaction is characterized by a network of specific hydrogen bonds and electrostatic interactions between the antibiotic and the rRNA nucleotides.

2.1. Key Interacting Nucleotides

Structural studies, primarily through X-ray crystallography and NMR spectroscopy, have revealed the critical nucleotides involved in aminoglycoside binding.[6][7][8] Although a high-resolution crystal structure of lividomycin A specifically bound to the 70S ribosome is not as prevalent as for paromomycin or gentamicin, its binding mode can be inferred from its structural similarity to the neomycin class. The core interactions involve:

-

A1408: Forms a crucial contact point, and mutations like A1408G can confer high-level resistance.[5]

-

G1491 and U1495: These residues form part of the floor and wall of the binding pocket, making key hydrogen bonds with the 2-DOS ring of the aminoglycoside.[5][9]

-

A1492 and A1493: These two universally conserved adenines are the "gatekeepers" of decoding fidelity. In the absence of a cognate tRNA, they are stacked within helix 44. Upon aminoglycoside binding, these bases are flipped out into a conformation that mimics the "on" state induced by a correct codon-anticodon pairing.[4] This locked, flipped-out conformation is the structural basis for mRNA misreading, as it stabilizes the binding of near-cognate aminoacyl-tRNAs.[4]

2.2. The Induced-Fit Mechanism

The binding of lividomycin A is not a simple lock-and-key mechanism but rather an induced-fit process. The antibiotic stabilizes a specific, functionally relevant conformation of the A-site that is otherwise transient. This conformational stabilization is the cornerstone of its bactericidal activity.

Below is a diagram illustrating the key interactions at the A-site.

Caption: Lividomycin A stabilizes a flipped-out conformation of A1492/A1493.

Experimental Workflows for Characterizing the Binding Interaction

A multi-faceted experimental approach is required to fully characterize the binding of lividomycin A to the ribosome. Here, we detail key methodologies, explaining the rationale behind their application.

3.1. Isothermal Titration Calorimetry (ITC): Quantifying the Binding Thermodynamics

Causality: ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[10] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[10][11] This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding. For instance, a large negative ΔH suggests strong hydrogen bonding and van der Waals interactions, while a positive ΔS can indicate the release of ordered water molecules from the binding interface.

Protocol:

-

Preparation:

-

Dialyze both the purified 70S ribosomes (or 30S subunits) and the lividomycin A solution extensively against the same buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM Mg(OAc)₂, 2 mM DTT) to minimize buffer mismatch effects.

-

Degas both solutions immediately before the experiment to prevent bubble formation.

-

Determine the concentrations of both ribosome and lividomycin A solutions accurately using UV-Vis spectroscopy.

-

-

ITC Experiment Setup:

-

Load the ribosomal solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the lividomycin A solution (e.g., 150-300 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Control Experiments:

-

Perform a control titration by injecting lividomycin A into the buffer-filled sample cell to determine the heat of dilution.

-

This control data is subtracted from the experimental data during analysis.

-

-

Data Analysis:

-

Integrate the raw power data to obtain the heat change per injection.

-

Subtract the heat of dilution.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract K_d, n, and ΔH. Calculate ΔS using the equation: ΔG = ΔH - TΔS = -RTln(K_a).

-

Data Presentation:

| Parameter | Description | Typical Value Range (Aminoglycosides) |

| K_d (Dissociation Constant) | Measure of binding affinity (lower is tighter) | 10 nM - 1 µM |

| n (Stoichiometry) | Molar ratio of ligand to macromolecule at saturation | ~1 |

| ΔH (Enthalpy Change) | Heat change upon binding (favorable if negative) | -5 to -40 kJ/mol |

| ΔS (Entropy Change) | Change in randomness (favorable if positive) | Variable |

3.2. Structural Biology: Visualizing the Interaction

Causality: To understand the precise atomic details of how lividomycin A binds, high-resolution structural methods are indispensable. Cryo-electron microscopy (Cryo-EM) and X-ray crystallography provide snapshots of the antibiotic-ribosome complex, revealing the specific hydrogen bonds, the conformation of the rRNA, and the overall structural changes induced by the drug.[1][6]

Workflow: Cryo-EM of the Lividomycin A-Ribosome Complex

Caption: A streamlined workflow for determining the structure of the complex.

Protocol Steps:

-

Sample Preparation: Prepare a homogenous, high-purity sample of 70S ribosomes complexed with lividomycin A and a relevant mRNA/tRNA mimic if desired.[1]

-

Grid Freezing: Apply a small volume (~3 µL) of the complex to a glow-discharged EM grid, blot away excess liquid, and rapidly plunge-freeze into liquid ethane to embed the particles in a thin layer of vitreous ice.

-

Data Collection: Collect thousands of micrograph movies on a high-end transmission electron microscope (TEM) like a Titan Krios equipped with a direct electron detector.[1]

-

Image Processing: Use software packages like RELION or cryoSPARC for movie frame alignment, contrast transfer function (CTF) estimation, particle picking, 2D class averaging to remove bad particles, and finally, 3D reconstruction and refinement to generate a high-resolution density map.[1]

-

Model Building: Dock an existing ribosome crystal structure into the cryo-EM map and manually build the lividomycin A molecule and surrounding nucleotides into the density using software like Coot. Refine the final atomic model.

3.3. Functional Assays: Assessing the Biological Consequence

Causality: While ITC and structural methods define the physical interaction, functional assays are crucial to measure the biological outcome—the inhibition of protein synthesis. An in vitro translation assay directly quantifies the inhibitory potency of lividomycin A.[12][13]

Protocol: In Vitro Translation Inhibition Assay

-

System Setup:

-

Inhibition Assay:

-

Set up a series of reactions, each containing the translation system, the reporter template, and varying concentrations of lividomycin A (e.g., from 0.01 µM to 100 µM).

-

Include a "no inhibitor" positive control and a "no template" negative control.

-

Incubate the reactions at 37°C for a set period (e.g., 1-2 hours) to allow for protein synthesis.

-

-

Quantification:

-

Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) in each reaction using a plate reader.

-

Normalize the signal from the lividomycin A-containing reactions to the "no inhibitor" control (set to 100% activity).

-

-

Data Analysis:

-

Plot the percent activity against the logarithm of the lividomycin A concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of lividomycin A that causes 50% inhibition of protein synthesis).

-

Logical Integration of Results:

The power of this multi-pronged approach lies in the integration of data.

Sources

- 1. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of X-ray crystal structure of the 30S subunit-antibiotic complex with NMR structure of decoding site oligonucleotide-paromomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. news-medical.net [news-medical.net]

- 11. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mode of action of lividomycin on protein synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mode of Action of Lividomycin on Protein Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. mdpi.com [mdpi.com]

Lividomycin A's Inhibition of Bacterial Protein Synthesis: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of lividomycin A, an aminoglycoside antibiotic, and its potent inhibitory effects on bacterial protein synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of action, offers detailed experimental protocols for its study, and provides insights into the structural basis of its interaction with the bacterial ribosome.

Introduction: The Enduring Significance of Aminoglycosides

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria.[1][2] Their bactericidal activity stems from their ability to disrupt the intricate process of protein synthesis, a fundamental pillar of bacterial viability.[3][4] Lividomycin A, a member of the neomycin subclass of aminoglycosides, exemplifies this class's potent mechanism of action.[2] Understanding the precise molecular interactions and the downstream consequences of lividomycin A's binding to the bacterial ribosome is paramount for overcoming resistance mechanisms and developing next-generation therapeutics.

Lividomycin A is a pseudo-tetrasaccharide characterized by a 2-deoxystreptamine core, which is a common feature among many aminoglycosides.[2] This structural motif is crucial for its high-affinity binding to the ribosomal RNA (rRNA), the catalytic heart of the ribosome.

The Core Mechanism: Lividomycin A's Hijacking of the Ribosomal A-Site

The primary target of lividomycin A is the A-site (aminoacyl-tRNA binding site) within the 16S rRNA of the bacterial 30S ribosomal subunit.[3][4] This interaction is the linchpin of its antibacterial activity and triggers a cascade of events that ultimately lead to cell death.

Molecular Interactions at the A-Site

Lividomycin A binds with high affinity to the A-site, inducing a conformational change in the rRNA.[4][5] This binding event is stabilized by a network of hydrogen bonds between the hydroxyl and amino groups of the antibiotic and the nucleotides of the 16S rRNA. Specifically, rings I and II of the neamine core of lividomycin A play a critical role in this interaction.[2] Key interactions include:

-

Ring I: Forms crucial contacts with the universally conserved nucleotides A1492 and A1493 of the 16S rRNA.[1][6]

-

Ring II (2-deoxystreptamine): Interacts with the phosphate backbone and bases of the A-site, further stabilizing the complex.[2]

The binding of lividomycin A forces the universally conserved bases A1492 and A1493 to flip out from their normal intrahelical conformation.[1][5] This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, effectively locking the A-site in an "on" state.[7]

The Consequences of A-Site Disruption

The lividomycin A-induced conformational change in the A-site has two major downstream effects on protein synthesis:

-

Codon Misreading: By stabilizing the "on" state of the A-site, lividomycin A lowers the decoding fidelity of the ribosome. This allows for the incorporation of incorrect amino acids into the growing polypeptide chain, as near-cognate aminoacyl-tRNAs are mistakenly accepted.[3][8] This leads to the synthesis of non-functional or toxic proteins. Studies have shown that aminoglycosides preferentially induce misreading at specific codons.[9][10] For instance, lividomycin has been observed to promote read-through of premature stop codons, highlighting its potent effect on translational accuracy.[11][12][13]

-

Inhibition of Translocation: The stable binding of lividomycin A to the A-site can also physically impede the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA binding site), a critical step in the elongation cycle of protein synthesis.[14] This steric hindrance contributes to the overall inhibition of protein production.

The culmination of these effects—the production of aberrant proteins and the stalling of ribosomes—disrupts cellular homeostasis and ultimately leads to bacterial cell death.

Visualizing the Mechanism of Action

The following diagram illustrates the key steps in lividomycin A's inhibition of bacterial protein synthesis.

Caption: Mechanism of Lividomycin A Action on the Bacterial Ribosome.

Experimental Protocols for Studying Lividomycin A's Activity

A robust understanding of lividomycin A's inhibitory properties relies on a suite of well-established experimental techniques. The following section provides detailed, step-by-step methodologies for key assays.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of lividomycin A on the synthesis of a reporter protein in a cell-free system.

Principle: A bacterial cell-free extract containing all the necessary components for translation is programmed with a messenger RNA (mRNA) encoding a reporter protein (e.g., luciferase or green fluorescent protein). The activity of the synthesized reporter protein is then measured in the presence and absence of lividomycin A to determine its inhibitory concentration.

Detailed Protocol:

-

Preparation of Bacterial S30 Extract:

-

Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.

-

Harvest the cells by centrifugation and wash them with a buffer containing high magnesium concentrations to maintain ribosome integrity.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to pellet cell debris, yielding the S30 supernatant.

-

Perform a pre-incubation step to degrade endogenous mRNA and amino acids.

-

Dialyze the extract against a suitable buffer.

-

-

In Vitro Translation Reaction Setup:

-

Prepare a master mix containing the S30 extract, an energy source (ATP and GTP), an amino acid mixture, and the reporter mRNA.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of lividomycin A to the reaction tubes. Include a no-antibiotic control.

-

Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes).[15]

-

-

Quantification of Reporter Protein Activity:

-

For luciferase reporters, add the luciferin substrate and measure luminescence using a luminometer.

-

For fluorescent reporters, measure fluorescence using a fluorometer.

-

-

Data Analysis:

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique that provides a snapshot of all the ribosome positions on the transcriptome at a given moment, revealing how antibiotics affect translation globally and at specific codons.

Principle: Ribosome-protected mRNA fragments (footprints) are generated by nuclease digestion of polysomes. These footprints are then isolated, converted to a cDNA library, and sequenced using next-generation sequencing.

Detailed Protocol:

-

Cell Culture and Lividomycin A Treatment:

-

Grow a bacterial culture to the desired density.

-

Treat the culture with lividomycin A at a relevant concentration for a specific duration. An untreated culture serves as a control.

-

Rapidly arrest translation by adding an inhibitor like chloramphenicol or by flash-freezing the culture.[18]

-

-

Cell Lysis and Nuclease Digestion:

-

Isolation of Monosomes:

-

Load the digested lysate onto a sucrose density gradient and separate the components by ultracentrifugation.

-

Fractionate the gradient and collect the monosome peak, which contains the 70S ribosomes with their protected mRNA footprints.[19]

-

-

Footprint Extraction and Library Preparation:

-

Extract the RNA from the monosome fraction.

-

Isolate the ribosome-protected footprints (typically 28-30 nucleotides in bacteria) by size selection on a denaturing polyacrylamide gel.[20]

-

Ligate adapters to the 3' and 5' ends of the footprints.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA by PCR to create the final sequencing library.[3][20]

-

-

Sequencing and Data Analysis:

-

Sequence the library using a high-throughput sequencing platform.

-

Align the sequencing reads to the bacterial genome to map the ribosome footprints.

-

Analyze the data to identify changes in ribosome occupancy on different genes and pausing at specific codons in the presence of lividomycin A.

-

Structural Biology Techniques: X-ray Crystallography and Cryo-Electron Microscopy

Visualizing the direct interaction between lividomycin A and the ribosome at atomic resolution is crucial for a complete mechanistic understanding.

X-ray Crystallography

Principle: This technique involves crystallizing the lividomycin A-ribosome complex and then diffracting X-rays through the crystal to determine the three-dimensional structure of the complex.

Methodology Outline:

-

Purification and Crystallization:

-

Purify bacterial 70S ribosomes or 30S subunits to high homogeneity.

-

Form the complex by incubating the ribosomes with an excess of lividomycin A.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain diffraction-quality crystals.[21][22] Co-crystallization or soaking of pre-formed ribosome crystals with the antibiotic are common approaches.[21]

-

-

Data Collection and Structure Determination:

Cryo-Electron Microscopy (Cryo-EM)

Principle: Cryo-EM involves flash-freezing the lividomycin A-ribosome complex in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. Computational averaging of thousands of particle images allows for the reconstruction of a high-resolution 3D map.

Methodology Outline:

-

Sample Preparation and Vitrification:

-

Data Acquisition:

-

Image Processing and 3D Reconstruction:

-

Use specialized software to pick individual particle images from the micrographs.

-

Align and classify the particle images.

-

Generate a 3D reconstruction of the lividomycin A-ribosome complex.[27]

-

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the activity of lividomycin A and related aminoglycosides.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | ~4-fold higher than paromomycin | In vitro 16S rRNA A-site model | [28] |

| IC50 (In Vitro Translation) | Sub-micromolar range (for related aminoglycoside arbekacin) | E. coli reconstituted system | [16] |

| Effect on Enzyme Activity | 7.8-fold increase in α-L-iduronidase activity (W402X mutation) | Cultured cells | [11][12] |

Conclusion and Future Directions

Lividomycin A serves as a powerful tool for studying the intricacies of bacterial protein synthesis and a valuable scaffold for the development of novel antibiotics. Its well-defined mechanism of action, centered on the disruption of the ribosomal A-site, provides a clear rationale for its bactericidal properties. The experimental methodologies detailed in this guide offer a robust framework for researchers to further investigate the nuances of lividomycin A's activity, explore mechanisms of resistance, and design new aminoglycoside derivatives with improved therapeutic profiles.

Future research in this area will likely focus on:

-

High-resolution structural studies: Obtaining even higher resolution structures of lividomycin A bound to the ribosome in different functional states will provide deeper insights into its dynamic interactions.

-

Single-molecule studies: Techniques like single-molecule FRET can be employed to dissect the kinetic effects of lividomycin A on individual steps of translation in real-time.

-

Combating resistance: Understanding how resistance enzymes modify lividomycin A and how ribosomal mutations affect its binding is crucial for developing strategies to overcome resistance.[4]

By leveraging these advanced techniques, the scientific community can continue to unlock the full potential of aminoglycosides in the ongoing battle against bacterial infections.

References

-

Aminoglycosides: An Overview. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Aminoglycoside interactions and impacts on the eukaryotic ribosome. (2017). Proceedings of the National Academy of Sciences, 114(51), E10999-E11008. [Link]

-

Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature. (2018). Nucleic Acids Research, 46(18), 9770-9781. [Link]

-

Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature. (2018). PubMed. Retrieved January 16, 2026, from [Link]

-

Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA. (2003). Antimicrobial Agents and Chemotherapy, 47(5), 1582-1588. [Link]

-

Towards sub-millisecond cryo-EM grid preparation. (2021). PMC. Retrieved January 16, 2026, from [Link]

-

Aminoglycoside-Induced Premature Stop Codon Read-Through of Mucopolysaccharidosis Type I Patient Q70X and W402X Mutations in Cultured Cells. (2011). Molecular Therapy, 19(12), 2208-2216. [Link]

-

Purification and Cryo-electron Microscopy Analysis of Plant Mitochondrial Ribosomes. (2021). NIH. Retrieved January 16, 2026, from [Link]

-

Protocol for Ribosome Profiling in Bacteria. (2019). PMC. Retrieved January 16, 2026, from [Link]

-

RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing. (2021). JoVE. Retrieved January 16, 2026, from [Link]

-

Video: RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing. (2021). JoVE. Retrieved January 16, 2026, from [Link]

-

Ribosomes and cryo-EM: a duet. (2018). Current Opinion in Structural Biology, 52, 1-7. [Link]

-

Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. (2003). Proceedings of the National Academy of Sciences, 100(22), 12650-12655. [Link]

-

Roles of specific aminoglycoside-ribosome interactions in the inhibition of translation. (2019). RNA, 25(2), 247-254. [Link]

-

Affinity grid-based cryo-EM of PKC binding to RACK1 on the ribosome. (2012). Journal of Structural Biology, 177(2), 433-441. [Link]

-

Cryo-EM data collection and processing parameters for the ribosome sample. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Mode of action of lividomycin on protein synthesis in Escherichia coli. (1973). Antimicrobial Agents and Chemotherapy, 4(3), 380-382. [Link]

-

Aminoglycoside-Induced Premature Stop Codon Read-Through of Mucopolysaccharidosis Type I Patient Q70X and W402X Mutations in Cultured Cells. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. (2003). PNAS. Retrieved January 16, 2026, from [Link]

-

Translational Fidelity during Bacterial Stresses and Host Interactions. (2023). PMC. Retrieved January 16, 2026, from [Link]

-

Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding. (2005). Nucleic Acids Research, 33(16), 5275-5285. [Link]

-

Translation Error Clusters Induced by Aminoglycoside Antibiotics. (2021). EMBL-EBI. Retrieved January 16, 2026, from [Link]

-

Tools for Characterizing Bacterial Protein Synthesis Inhibitors. (2014). PMC. Retrieved January 16, 2026, from [Link]

-

Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development. (2021). MDPI. Retrieved January 16, 2026, from [Link]

-

Aminoglycosides: An Overview. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]

-

The frequency of translational misreading errors in E. coli is largely determined by tRNA competition. (2003). RNA, 9(5), 534-543. [Link]

-

Techniques for Screening Translation Inhibitors. (2016). MDPI. Retrieved January 16, 2026, from [Link]

-

Real-time measurements of aminoglycoside effects on protein synthesis in live cells. (2021). NIH. Retrieved January 16, 2026, from [Link]

-

Translation error clusters induced by aminoglycoside antibiotics. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Mechanism of Action of Lividomycin A, a New Aminoglycosidic Antibiotic. (1971). PubMed. Retrieved January 16, 2026, from [Link]

-

Translation error clusters induced by aminoglycoside antibiotics. (2021). PMC. Retrieved January 16, 2026, from [Link]

-

Specificity of aminoglycoside antibiotics for the A-site of the decoding region of ribosomal RNA. (1997). CORE. Retrieved January 16, 2026, from [Link]

-

Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA. (1998). Journal of Molecular Biology, 277(2), 237-251. [Link]

-

Interaction of ring I with residues in the A site loop of 16S rRNA. (a)... (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin. (2021). PMC. Retrieved January 16, 2026, from [Link]

-

Lividomycins. (n.d.). The Comprehensive Antibiotic Resistance Database. Retrieved January 16, 2026, from [Link]

-

Structural conservation of antibiotic interaction with ribosomes. (2023). PMC. Retrieved January 16, 2026, from [Link]

-

Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions. (2018). PubMed. Retrieved January 16, 2026, from [Link]

-

IC50 determination for protein synthesis inhibitors. The titration of... (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Purification, crystallization and preliminary X-ray analysis of the aminoglycoside-6′-acetyltransferase AAC(6′)-Im. (2007). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 12), 1055-1057. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of action of lividomycin on protein synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The frequency of translational misreading errors in E. coli is largely determined by tRNA competition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminoglycoside-Induced Premature Stop Codon Read-Through of Mucopolysaccharidosis Type I Patient Q70X and W402X Mutations in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]

- 14. Roles of specific aminoglycoside-ribosome interactions in the inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. revvity.com [revvity.com]

- 20. jove.com [jove.com]

- 21. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Towards sub-millisecond cryo-EM grid preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Purification and Cryo-electron Microscopy Analysis of Plant Mitochondrial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 27. pnas.org [pnas.org]

- 28. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Lividomycin A

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Lividomycin A, an aminoglycoside antibiotic produced by Streptomyces lividus, presents a compelling subject for antimicrobial research and development.[1] Its potent activity, particularly against Gram-negative bacteria, warrants a thorough understanding of its fundamental physical and chemical properties. This technical guide provides a comprehensive exploration of lividomycin A's physicochemical characteristics, analytical methodologies for its characterization, and its biological activity. By synthesizing available data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively work with and advance this promising antibiotic.

Introduction: The Scientific Context of Lividomycin A

Discovered in 1971, lividomycin A is a member of the neomycin subclass of aminoglycoside antibiotics.[1] These compounds are characterized by their polar, basic nature, stemming from multiple amino and hydroxyl groups, which facilitates their strong binding to RNA targets.[1] Lividomycin A is a pseudotetrasaccharide with a central neamine core linked to ribofuranose and other sugar moieties.[1] Its primary mechanism of action involves binding to the decoding A-site of the 16S rRNA in the bacterial 30S ribosomal subunit, thereby disrupting protein synthesis.[1] This guide delves into the core physicochemical properties that underpin its biological function and are crucial for its handling, formulation, and analysis.

Physicochemical Properties of Lividomycin A

A precise understanding of the physical and chemical properties of an active pharmaceutical ingredient (API) is fundamental to its development. These properties influence its stability, solubility, bioavailability, and formulation design.

Structural and General Properties

Lividomycin A's complex structure dictates its chemical behavior and biological interactions.

| Property | Value | Source |

| Chemical Formula | C₂₉H₅₅N₅O₁₈ | [2][3] |

| Molecular Weight | 761.77 g/mol | [3] |

| Appearance | Solid powder | |

| CAS Number | 36441-41-5 | [3] |

| PubChem CID | 72394 | [4] |

| ChEBI ID | 71961 | [5] |

Solubility Profile

-

Water: Freely soluble

-

Methanol: Soluble

-

Ethanol: Sparingly soluble

-

Dimethyl Sulfoxide (DMSO): Soluble

-

Non-polar organic solvents (e.g., hexane, chloroform): Insoluble

Experimental Insight: When preparing stock solutions, it is advisable to start with water or DMSO. For cell-based assays, ensure the final concentration of organic solvents is minimized to avoid cytotoxic effects.

Melting Point and Stability

The thermal stability of lividomycin A is crucial for its storage and handling.

-

Melting Point: Specific experimental data for the melting point of lividomycin A is not widely reported.

-

Storage Conditions: Lividomycin A sulfate salt is typically stored at 2-8°C.[6][7]

-

pH and Temperature Stability: As an aminoglycoside, lividomycin A's stability is pH-dependent. It is generally more stable in acidic to neutral solutions and may degrade under strongly alkaline conditions. Elevated temperatures can also lead to degradation.

Causality behind Experimental Choices: Stability studies are essential to determine the optimal storage conditions and shelf-life of both the pure compound and its formulated products. These studies typically involve subjecting the compound to a range of pH values and temperatures and analyzing for degradation products over time using a stability-indicating method like HPLC.

Acidity and Basicity (pKa)

The pKa values of the multiple amino groups in lividomycin A are critical for its solubility, binding to the rRNA target, and pharmacokinetic properties. A study determined the pKa values of the amino groups in lividomycin A sulfate to range from 7.24 to 9.51, with the 3-amino group having the lowest pKa of 7.24.[6]

Diagram of Lividomycin A Protonation States

Caption: Protonation states of lividomycin A at different pH values.

Analytical Methodologies

Robust analytical methods are essential for the quality control, characterization, and quantification of lividomycin A.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the structure and purity of lividomycin A.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing polar, non-volatile molecules like lividomycin A. It can be used to confirm the molecular weight and, with tandem MS (MS/MS), to elucidate fragmentation patterns for structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum of lividomycin A will be characterized by broad absorptions in the O-H and N-H stretching regions (~3200-3600 cm⁻¹) and C-O stretching in the fingerprint region, consistent with its polyhydroxylated and aminated structure.

Chromatographic Techniques

Chromatography is the cornerstone for the purification and quantitative analysis of lividomycin A.

-

High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method is crucial for purity determination and assay. Due to the lack of a strong chromophore in lividomycin A, UV detection can be challenging. Alternative detection methods such as evaporative light scattering detection (ELSD) or derivatization to introduce a chromophore or fluorophore are often employed for aminoglycosides. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of an ion-pairing agent (e.g., heptafluorobutyric acid) in a water/acetonitrile gradient.

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reactions and assessing purity. For aminoglycosides, silica gel plates are commonly used with a mobile phase containing a mixture of a polar organic solvent (e.g., methanol, propanol) and aqueous ammonia.[8] Visualization can be achieved using iodine vapor or a ninhydrin stain.[8]

Experimental Protocol: A General Approach to HPLC Analysis of Lividomycin A

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

-

Mobile Phase B: 0.1% HFBA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Evaporative Light Scattering Detector (ELSD) or derivatization followed by UV/Fluorescence detection.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40 °C.

Self-Validating System: The inclusion of an internal standard and the analysis of reference standards at multiple concentrations are critical for ensuring the accuracy and precision of the HPLC method. System suitability parameters (e.g., theoretical plates, tailing factor, and reproducibility of injections) must be established and monitored.

Diagram of a Typical HPLC Workflow for Lividomycin A Analysis

Caption: High-level workflow for the HPLC analysis of lividomycin A.

Biological Activity and Potency Assessment

The ultimate measure of an antibiotic's utility is its biological activity.

Antibacterial Spectrum

Lividomycin A exhibits broad-spectrum activity, with notable efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa.[9][10][11][12] Its activity against P. aeruginosa is a significant characteristic, as this organism is a common cause of opportunistic infections and is known for its intrinsic and acquired resistance to many antibiotics. The minimal inhibitory concentration (MIC) of lividomycin A against susceptible strains of P. aeruginosa has been reported to be in the range of 12.5 to 25 µg/mL.[9][13]

Microbiological Bioassay

A microbiological bioassay is a functional assay that measures the potency of an antibiotic by its inhibitory effect on a susceptible microorganism. This method is crucial as it reflects the true biological activity, which may not always be captured by chemical assays.

Experimental Protocol: Agar Diffusion Bioassay for Lividomycin A Potency

-

Test Organism: A susceptible strain of Staphylococcus aureus or Bacillus subtilis is commonly used for aminoglycoside bioassays.

-

Culture Medium: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Inoculum Preparation: Prepare a standardized suspension of the test organism and inoculate the molten agar medium.

-

Plate Preparation: Pour the inoculated agar into sterile petri dishes and allow it to solidify.

-

Application of Samples: Create wells in the agar or use sterile paper discs. Apply known concentrations of a lividomycin A reference standard and the test samples to the wells/discs.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

Measurement: Measure the diameter of the zones of inhibition around each well/disc.

-

Data Analysis: Construct a standard curve by plotting the logarithm of the concentration of the reference standard against the zone diameter. Determine the potency of the test samples by interpolating their zone diameters on the standard curve.

Trustworthiness of the Protocol: The validity of the bioassay relies on the use of a well-characterized reference standard, a standardized inoculum of the test organism, and appropriate statistical analysis of the results. Parallel line assay methodology is often employed for enhanced accuracy.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of lividomycin A, along with essential analytical methodologies for its characterization and potency determination. A thorough grasp of these fundamental aspects is indispensable for any researcher or drug development professional working with this important aminoglycoside antibiotic. Further research to fill the existing gaps in quantitative data, particularly regarding solubility, stability, and detailed spectroscopic analysis, will be crucial for unlocking the full therapeutic potential of lividomycin A.

References

-

Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships. ACS Omega. [Link]

-

Activity of Lividomycin Against Pseudomonas aeruginosa: Its Inactivation by Phosphorylation Induced by Resistant Strains. Antimicrobial Agents and Chemotherapy. [Link]

-

Activity of lividomycin against Pseudomonas aeruginosa: its inactivation by phosphorylation induced by resistant strains. PubMed. [Link]

-

MECHANISM OF ACTION OF LIVIDOMYCIN A, A NEW AMINOGLYCOSIDIC ANTIBIOTIC. J-STAGE. [Link]

-

Mechanism of Action of Lividomycin A, a New Aminoglycosidic Antibiotic. PubMed. [Link]

-

FUNDAMENTAL STUDIES ON LIVIDOMYCIN, A NEW AMINOGLYCOSIDE ANTIBIOTIC. J-STAGE. [Link]

- Lividomycin. Google.

-

LIVIDOMYCIN A SULFATE SALT Ten Chongqing Chemdad Co. ,Ltd. chemdad.com. [Link]

-

Lividomycin A | C29H55N5O18 | CID 72394. PubChem. [Link]

-

Activity of Lividomycin Against Pseudomonas aeruginosa: Its' Inactivation by Phosphorylation. ResearchGate. [Link]

-

[Antimicrobial activity against E. coli and Pseudomonas of lividomycin]. PubMed. [Link]

-

Laboratory Maintenance of Streptomyces species. PMC. [Link]

-

Thin-Layer Chromatography for the Rapid Screening of Antibiotic Residues in Food. Longdom Publishing. [Link]

-

Molecular Analysis and Separation Using Thin-Layer Chromatography. scitechnol.com. [Link]

-

Lividomycin. Wikipedia. [Link]

-

The Use of Thin-Layer Chromatography with Direct Bioautography for Antimicrobial Analysis. Docslib. [Link]

-

Optical rotation. Wikipedia. [Link]

-

Mode of action of lividomycin on protein synthesis in Escherichia coli. PubMed. [Link]

-

Maipomycin A, a Novel Natural Compound With Promising Anti-biofilm Activity Against Gram-Negative Pathogenic Bacteria. Frontiers. [Link]

-

TLC studies on certain aminoglycoside antibiotics. PubMed. [Link]

-

lividomycin A. The Comprehensive Antibiotic Resistance Database. [Link]

-

Lividomycin a (C29H55N5O18). PubChemLite. [Link]

-

lividomycin A (CHEBI:71961). EMBL-EBI. [Link]

-

Lividomycin aptamer. aptagen.com. [Link]

-

5.3: Optical Activity. Chemistry LibreTexts. [Link]

-

Quality Control Tests for Ophthalmic Pharmaceuticals: Pharmacopoeial Standards and Specifications. ijper.org. [Link]

-

LIVIDOMYCIN. gsrs.ncats.nih.gov. [Link]

-

Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. PMC. [Link]

-

Fermentation Studies with Streptomyces griseus: II. Synthetic Media for the Production of Streptomycin. PMC. [Link]

-

Quality specifications for peptide drugs: A regulatory-pharmaceutical approach. ResearchGate. [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. scholar.unair.ac.id. [Link]

-

Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp. PMC. [Link]

-

54 Microbial Assay for Antibiotics / General Tests. thep.dms.go.th. [Link]

-

LIVIDOMYCIN A | CAS#:54911-32-9. chemsrc.com. [Link]

-

Application of microbiological assay to determine the potency of intravenous antibiotics. Semantic Scholar. [Link]

-

Application of microbiological assay to determine the potency of intravenous antibiotics. Bangladesh Journals Online. [Link]

-

Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. PMC. [Link]

-

Current methodologies for the analysis of aminoglycosides. gale.com. [Link]

-

Physicochemical properties of antibiotics: A review with an emphasis on detection in the aquatic environment. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

-

Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. PMC. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. [Link]

-

(PDF) 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation. chem.ucla.edu. [Link]

-

Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry. PubMed. [Link]

-

Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. PMC. [Link]

-

A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. PMC. [Link]

-

Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates. PMC. [Link]

-

Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry. ResearchGate. [Link]

-

Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. PMC. [Link]

-

A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. Semantic Scholar. [Link]

-

A validated stability-indicating HPLC method for routine analysis of an injectable lincomycin and spectinomycin formulation. PubMed. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. d-nb.info. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC. [Link]

-

Antibiotics Produced by Streptomyces Olivaceus 142. II. Isolation, Purification and Activity Spectrum of Antibiotic WR 142-FPG. PubMed. [Link]

-

Study of the stability of tylosin A in aqueous solutions. PubMed. [Link]

-

Stability of 5-aminolevulinic acid in aqueous solution. PubMed. [Link]

-

Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

-

ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona. [Link]

-

BGC0000708. MIBiG. [Link]

-

ATR-FTIR spectroscopy methods for determination of aminoglycoside antibiotics in ophthalmic and parenteral preparations with full partial least squares algorithm. Monash University. [Link]

-

FTIR spectra of AM specimens after treatment with antibiotic and/or UV:.... ResearchGate. [Link]

-

lividomycin B. The Comprehensive Antibiotic Resistance Database. [Link]

-

Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. ResearchGate. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. documents.tocris.com [documents.tocris.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Lividomycin A | C29H55N5O18 | CID 72394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lividomycin A (CHEBI:71961) [ebi.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mode of action of lividomycin on protein synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TLC studies on certain aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of Lividomycin Against Pseudomonas aeruginosa: Its Inactivation by Phosphorylation Induced by Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FUNDAMENTAL STUDIES ON LIVIDOMYCIN, A NEW AMINOGLYCOSIDE ANTIBIOTIC [jstage.jst.go.jp]

- 11. Lividomycin - Wikipedia [en.wikipedia.org]

- 12. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity of lividomycin against Pseudomonas aeruginosa: its inactivation by phosphorylation induced by resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Lividomycin A in Aqueous Environments: A Technical Guide to Solubility and Stability for the Research Professional

This guide provides an in-depth exploration of the aqueous solubility and stability of lividomycin A, a potent aminoglycoside antibiotic. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing lividomycin A's behavior in aqueous solutions. By elucidating the causality behind its properties and outlining robust experimental protocols, this guide aims to empower researchers to optimize formulation strategies and ensure the integrity of their experimental work.

Introduction to Lividomycin A: A Structural and Functional Overview

Lividomycin A is a member of the aminoglycoside class of antibiotics, specifically belonging to the neomycin subclass.[1] These antibiotics are characterized by their potent bactericidal activity against a broad spectrum of bacteria. The structure of lividomycin A, a pseudo-tetrasaccharide, is fundamental to its function and its physicochemical properties.[1]

Key Structural Features:

-

Molecular Weight: Approximately 761.77 g/mol [5]

-

Core Structure: A central 2-deoxystreptamine ring glycosidically linked to various amino sugars.[1]

-

Polar Nature: The molecule is rich in hydroxyl (-OH) and amino (-NH₂) groups, rendering it highly polar and basic in nature.[1]

This high density of polar functional groups is the primary determinant of lividomycin A's interaction with aqueous environments, governing both its solubility and its susceptibility to various degradation pathways.

Aqueous Solubility of Lividomycin A

The solubility of an active pharmaceutical ingredient (API) in aqueous media is a critical parameter influencing its bioavailability and formulation development. Due to its highly polar and basic nature, lividomycin A is expected to be freely soluble in water.[1] While specific quantitative solubility data for lividomycin A is not extensively published, we can infer its behavior based on its structural similarity to other aminoglycosides like neomycin.

Factors Influencing Aqueous Solubility

The aqueous solubility of lividomycin A is not a fixed value but is influenced by several environmental factors, most notably pH.

-

pH: As a basic compound with multiple amino groups, the solubility of lividomycin A is significantly pH-dependent. In acidic to neutral solutions, the amino groups become protonated, forming positively charged ammonium ions. This ionization enhances the molecule's interaction with polar water molecules, leading to increased solubility. Conversely, in alkaline conditions, the amino groups are deprotonated, reducing the molecule's overall charge and potentially decreasing its aqueous solubility. The solubility of other ionizable antibiotics, such as fluoroquinolones, has been shown to increase with decreasing pH.[6][7]

-

Temperature: Generally, for most solid solutes, solubility in a liquid solvent increases with temperature. However, this relationship should be determined empirically for lividomycin A, as exceptions to this rule exist.

-

Co-solvents and Excipients: The presence of other substances in the solution can impact the solubility of lividomycin A. For instance, the use of certain buffers or salts may alter the ionic strength of the solution, which can in turn affect solubility.

The following diagram illustrates the key factors that influence the solubility of lividomycin A in aqueous solutions.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. lividomycin - Wikidata [wikidata.org]

- 3. PubChemLite - Lividomycin a (C29H55N5O18) [pubchemlite.lcsb.uni.lu]

- 4. Lividomycin A | C29H55N5O18 | CID 72394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]

A Technical Guide to the Structural Distinctions Between Lividomycin A and Lividomycin B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structural differences between the aminoglycoside antibiotics lividomycin A and lividomycin B. Moving beyond a simple recitation of facts, this document delves into the biosynthetic origins of their structural divergence, the resulting impact on their biological activity, and the analytical methodologies employed for their characterization. This guide is designed to equip researchers and drug development professionals with a deep, actionable understanding of these two closely related natural products.

Core Structural Dissimilarity: The Mannose Moiety

Lividomycin A and Lividomycin B are aminoglycoside antibiotics produced by Streptomyces lividus.[1] Both compounds share a common pseudotetrasaccharide core structure. The fundamental structural difference lies in the presence of an additional sugar moiety in lividomycin A.

Lividomycin A possesses an α-D-mannopyranosyl group attached at the 4-position of the diamino-L-idopyranosyl unit.[1] In contrast, lividomycin B is the demannosylated form of lividomycin A, meaning it lacks this mannose residue.[2] This seemingly minor variation has significant implications for the molecule's interaction with bacterial targets and resistance enzymes.

Comparative Molecular Data

| Feature | Lividomycin A | Lividomycin B | Reference |

| Molecular Formula | C₂₉H₅₅N₅O₁₈ | C₂₃H₄₅N₅O₁₃ | [1] |

| Key Structural Difference | Contains an α-D-mannopyranosyl group | Lacks the α-D-mannopyranosyl group | [2] |

dot

graph "Lividomycin_Structures" {

layout=neato;

node [shape=plaintext];

A [label="Lividomycin A Structure", pos="0,2!"];

B [label="Lividomycin B Structure", pos="5,2!"];

A_struct [label=< >, pos="0,0!"];

B_struct [label=<Structure of Lividomycin B is inferred by the removal of the terminal mannose group from Lividomycin A.>, pos="5,0!"];

}

Caption: Chemical structures of Lividomycin A and the inferred structure of Lividomycin B.

>, pos="0,0!"];

B_struct [label=<Structure of Lividomycin B is inferred by the removal of the terminal mannose group from Lividomycin A.>, pos="5,0!"];

}

Caption: Chemical structures of Lividomycin A and the inferred structure of Lividomycin B.

Biosynthetic Origins of Structural Divergence

The structural difference between lividomycin A and B arises from a specific enzymatic step during their biosynthesis. The lividomycin biosynthetic gene cluster (BGC), accessible via MIBiG accession number BGC0000708, contains the genetic blueprint for the synthesis of these molecules.[3] While the complete enzymatic pathway for the addition of the mannose group has not been fully elucidated in all producer strains, analysis of the gene cluster points to the action of a specific glycosyltransferase.

Within the liv gene cluster, several putative glycosyltransferase genes are present.[3] It is hypothesized that one of these enzymes, a mannosyltransferase, is responsible for the final tailoring step that converts lividomycin B into lividomycin A by attaching a mannose residue. The absence or downregulation of this specific mannosyltransferase activity would lead to the accumulation of lividomycin B as the final product. The regulation of this gene's expression is a key factor in determining the ratio of lividomycin A to B produced by Streptomyces lividus.

dot graph "Biosynthetic_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Precursor" -> "Lividomycin B Core" [label="Multiple Enzymatic Steps"]; "Lividomycin B Core" -> "Lividomycin B" [label="Final Assembly"]; "Lividomycin B" -> "Lividomycin A" [label="Mannosyltransferase (Putative)", fontcolor="#EA4335", color="#EA4335"]; "Mannose Donor" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Mannose Donor" -> "Lividomycin A" [style=dashed, color="#34A853"]; } Caption: Proposed final step in the biosynthesis of Lividomycin A from Lividomycin B.

Impact on Biological Activity and Resistance

The presence of the mannose moiety in lividomycin A is not merely a structural curiosity; it directly influences the antibiotic's interaction with bacterial ribosomes and its susceptibility to inactivation by bacterial resistance enzymes.

A notable consequence of this structural difference is observed in the context of bacterial resistance mediated by aminoglycoside-modifying enzymes (AMEs). Lividomycin B, lacking the 3'-hydroxyl group found in the related antibiotic paromomycin I, exhibits resistance to certain phosphorylating enzymes.[1] This suggests that the mannose group in lividomycin A may play a role in how the molecule is recognized and inactivated by specific AMEs.

While comprehensive, directly comparative studies on the antibacterial spectrum of lividomycin A and B are limited, existing data for lividomycin A against clinically relevant pathogens like Pseudomonas aeruginosa indicate its potential. One study reported a minimal inhibitory concentration (MIC) range of 12.5 to 25 µg/ml for lividomycin against several strains of P. aeruginosa.[4] The absence of the mannose group in lividomycin B could potentially alter its binding affinity to the bacterial ribosome, thereby affecting its intrinsic antibacterial potency. Further comparative MIC testing is warranted to fully elucidate the structure-activity relationship.

Protocol for Comparative Minimum Inhibitory Concentration (MIC) Determination

To ascertain the precise impact of the mannosyl group on antibacterial efficacy, a standardized MIC determination protocol should be employed.

Methodology: Broth Microdilution

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of lividomycin A and lividomycin B in sterile deionized water at a concentration of 1024 µg/mL.

-

Bacterial Inoculum Preparation: Culture the desired bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of each antibiotic stock solution in CAMHB directly in the 96-well plates to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antibiotics. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

dot graph "MIC_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="Prepare Antibiotic Stocks\n(Lividomycin A & B)"]; B [label="Prepare Bacterial Inoculum"]; C [label="Serial Dilution in 96-well Plate"]; D [label="Inoculate Plate"]; E [label="Incubate (37°C, 18-24h)"]; F [label="Read MIC"]; A -> C; B -> D; C -> D; D -> E; E -> F; } Caption: Workflow for comparative MIC determination.

Analytical Characterization

The structural elucidation and differentiation of lividomycin A and B rely on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structural integrity of the lividomycin core and for identifying the presence or absence of the mannose moiety.

-

¹H NMR: In the ¹H NMR spectrum of lividomycin A, characteristic signals for the anomeric proton of the α-D-mannopyranosyl group would be observable. These signals would be absent in the spectrum of lividomycin B.

-

¹³C NMR: Similarly, the ¹³C NMR spectrum of lividomycin A will exhibit distinct signals corresponding to the carbon atoms of the mannose residue, which will not be present in the spectrum of lividomycin B.

A detailed comparison of the chemical shifts would provide definitive proof of the structural difference.

Mass Spectrometry (MS)